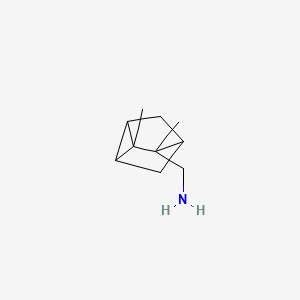
Aminotricycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminotricycline, also known as this compound, is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Background
9-Aminominocycline is derived from minocycline, a member of the tetracycline antibiotic class. It possesses a unique structure that enhances its potential for therapeutic applications, particularly in combating antibiotic resistance. The compound functions primarily through the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing translation and leading to bacteriostatic effects against susceptible organisms .
Antimicrobial Research
The primary application of aminotricycline is in antimicrobial research. Its ability to restore sensitivity in resistant bacterial strains makes it a focal point for developing new antibiotics. Notably, when combined with other antibiotics like tigecycline, it has shown enhanced efficacy by disrupting ATP synthesis within bacterial cells.
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9-Aminominocycline | Staphylococcus aureus | 16 µg/mL |
| 9-Aminominocycline | Escherichia coli | 32 µg/mL |
| Tigecycline + 9-Aminominocycline | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |
Cancer Research
This compound's role extends into cancer research, where it has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that this compound derivatives can inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity .
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 9-Aminominocycline | MCF-7 (breast cancer) | 15 µM |
| 9-Aminominocycline | A549 (lung cancer) | 20 µM |
Anti-inflammatory Applications
Research indicates that this compound can also modulate inflammatory responses. In vitro studies have shown that treatment with this compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
Table 3: Anti-inflammatory Effects of this compound
| Treatment | Cytokine | Reduction (%) |
|---|---|---|
| 9-Aminominocycline | TNF-alpha | ~50% |
| 9-Aminominocycline | IL-6 | ~45% |
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against resistant strains.
Case Study 2: Cancer Cell Viability
Another investigation focused on the anticancer properties of this compound derivatives on MCF-7 cells. The compound exhibited a dose-dependent decrease in cell viability, suggesting its potential use in cancer treatment protocols.
Propiedades
Número CAS |
76740-71-1 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)methanamine |
InChI |
InChI=1S/C10H17N/c1-9(5-11)6-3-7-8(4-6)10(7,9)2/h6-8H,3-5,11H2,1-2H3 |
Clave InChI |
WRSFTKHWAOETRA-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3C1(C3C2)C)CN |
SMILES canónico |
CC1(C2CC3C1(C3C2)C)CN |
Sinónimos |
7-methylamino-1,7-dimethyltricyclo(2,2,1,0)heptane aminotricycline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















